4-[(E)-(But-2-en-1-ylidene)amino]-N-(2,4-dichlorophenyl)benzene-1-sulfonamide, with the Chemical Abstracts Service number 648916-55-6, is a sulfonamide compound that exhibits potential biological activities. Its molecular formula is , and it has a molecular weight of 369.3 g/mol. This compound is classified under sulfonamides, which are known for their antibacterial properties and other pharmacological activities.
The synthesis of 4-[(E)-(But-2-en-1-ylidene)amino]-N-(2,4-dichlorophenyl)benzene-1-sulfonamide typically involves a multi-step process:
Technical details regarding reaction conditions such as temperature, pressure, and solvents are crucial for optimizing yield and purity but are not specified in the available literature.
The molecular structure of 4-[(E)-(But-2-en-1-ylidene)amino]-N-(2,4-dichlorophenyl)benzene-1-sulfonamide can be represented using various notations:
| Property | Value |
|---|---|
| IUPAC Name | 4-(but-2-enylideneamino)-N-(2,4-dichlorophenyl)benzenesulfonamide |
| Molecular Formula | |
| Molecular Weight | 369.3 g/mol |
| InChI | InChI=1S/C16H14Cl2N2O2S/c1-2-3... |
| InChI Key | IXHLTTYPJMSQRM-UHFFFAOYSA-N |
| Canonical SMILES | CC=CC=NC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)Cl)Cl |
The structure features a sulfonamide group attached to a dichlorophenyl moiety and an enaminone system, which may contribute to its biological activity.
The compound can participate in various chemical reactions typical of sulfonamides and enaminones:
These reactions are significant in organic synthesis and medicinal chemistry for developing derivatives with enhanced properties.
The mechanism of action for 4-[(E)-(But-2-en-1-ylidene)amino]-N-(2,4-dichlorophenyl)benzene-1-sulfonamide is believed to involve:
The precise pathways depend on the biological target and the context of use.
The physical properties of this compound include:
Chemical properties include:
Relevant analyses such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) can provide insights into its structural integrity and purity.
4-[(E)-(But-2-en-1-ylidene)amino]-N-(2,4-dichlorophenyl)benzene-1-sulfonamide has several applications in scientific research:
This compound's unique structural features make it a valuable subject for further research across multiple scientific disciplines.
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: